Chiral Purity and Optical Rotation
Glycyl-d-leucine exhibits a positive specific rotation, a critical identifier that distinguishes it from its L-enantiomer. The D-form has a specific rotation [α]20/D of +33.0 to +37.0 degrees (c=2, H2O) [1]. This property is essential for verifying enantiomeric purity and ensuring the correct stereoisomer has been procured. The L-enantiomer would exhibit a negative rotation of equal magnitude, while the racemic DL-mixture would show no net rotation. This provides a simple, quantitative method for identity confirmation before use.
L-form approx. −35°
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +33.0 to +37.0 deg (c=2, H2O) |
| Comparator Or Baseline | Glycyl-L-leucine: approximately -35 deg (c=2, H2O) |
| Quantified Difference | Opposite sign, magnitude of difference approximately 70 deg |
| Conditions | 20°C, c=2 in water |
Why This Matters
This quantitative difference in optical rotation provides a definitive, rapid quality control check to confirm the correct enantiomer has been received and to assess enantiomeric purity, which is critical for applications where stereochemistry dictates biological or chemical activity.
- [1] Tokyo Chemical Industry Co., Ltd. (TCI). (n.d.). Glycyl-D-leucine Product Specification. Product Code G0130. View Source
